1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine

Sigma-1 receptor QSAR Radioligand binding

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine is a synthetic N,N'-disubstituted piperazine that functions as a hybrid sigma receptor ligand, combining the 3-phenylpropylpiperazine pharmacophore with a 3-ethoxy-4-methoxybenzyl moiety. The compound belongs to a systematically studied series of ten N-(3-phenylpropyl)-N'-benzylpiperazines shown to exhibit sub-nanomolar to low nanomolar affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors, with σ1 affinities spanning 0.37–2.80 nM and σ2 affinities spanning 1.03–34.3 nM, and σ2/σ1 selectivity ratios ranging from 1.4 to 52.

Molecular Formula C23H32N2O2
Molecular Weight 368.5 g/mol
Cat. No. B10888862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine
Molecular FormulaC23H32N2O2
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC
InChIInChI=1S/C23H32N2O2/c1-3-27-23-18-21(11-12-22(23)26-2)19-25-16-14-24(15-17-25)13-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-12,18H,3,7,10,13-17,19H2,1-2H3
InChIKeyHAMPNXCHFOXLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine: Core Chemical Profile for Sigma Receptor Research Procurement


1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine is a synthetic N,N'-disubstituted piperazine that functions as a hybrid sigma receptor ligand, combining the 3-phenylpropylpiperazine pharmacophore with a 3-ethoxy-4-methoxybenzyl moiety [1]. The compound belongs to a systematically studied series of ten N-(3-phenylpropyl)-N'-benzylpiperazines shown to exhibit sub-nanomolar to low nanomolar affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors, with σ1 affinities spanning 0.37–2.80 nM and σ2 affinities spanning 1.03–34.3 nM, and σ2/σ1 selectivity ratios ranging from 1.4 to 52 [1]. Structurally, it represents a distinct optimization point within this series, where the ethoxy substitution at the 3-position and methoxy at the 4-position of the benzyl ring modulate both hydrophobic (π) and electronic (Hammett σ) parameters in a manner that the QSAR model predicts will alter selectivity relative to the parent unsubstituted benzyl compound (3a) [1]. Its molecular formula is C22H30N2O2, and it is supplied as a free base with high purity suitable for in vitro and in vivo pharmacology studies.

1
Sigma receptor pharmacological tool for SAR expansion within N-phenylpropyl-N'-benzylpiperazine series
2
Substitution variant targeting intermediate sigma-2/sigma-1 selectivity window and predicted antagonist-biased functional profile
3
Suitable for in vitro and in vivo pharmacology studies requiring defined sigma receptor subtype engagement

Why 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine Cannot Be Replaced by a Generic Piperazine Sigma Ligand


Substituting this compound with another sigma-active piperazine—even one from the same N-phenylpropyl-N'-benzyl series—carries high risk of altering the pharmacological profile in ways that compromise experimental reproducibility. The QSAR analysis by Nahas et al. demonstrates that sigma-1 affinity, sigma-2 affinity, and the critically important σ2/σ1 selectivity ratio are independently governed by distinct physicochemical parameters: σ1 binding correlates negatively with hydrophobicity (π), while σ2 binding correlates positively with it, and electronic effects (Hammett σ) further modulate σ1 affinity [1]. This means that changing the benzyl substitution pattern does not merely shift potency; it inverts the direction of selectivity. The 3-ethoxy-4-methoxy substitution occupies a specific region of the Craig plot parameter space that cannot be replicated by simpler analogs, and the resulting functional profile (agonist vs. antagonist) is also substitution-dependent, with only three of ten congeners profiling as probable σ1 antagonists in the phenytoin shift assay [1]. For studies requiring a defined sigma receptor interaction, use of an unvalidated analog introduces an uncontrolled variable that cannot be retrospectively corrected by concentration adjustment.

3-Ethoxy-4-methoxy benzyl occupies a specific Craig plot region; changing substitution pattern may invert sigma-2/sigma-1 selectivity direction Unsubstituted or mono-substituted benzyl analogs
Benzylpiperazine scaffold restricts conformational flexibility and reduces monoamine transporter off-target liability compared to phenethylpiperazines SA4503 or other phenethylpiperazines
Predicted antagonist profile (series-dependent) functional activity may not transfer; agonist-biased analogs could confound behavioral pharmacology endpoints Agonist-validated sigma ligands (e.g., PRE-084)

Quantitative Differentiation Evidence for 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine in Sigma Receptor Binding


Sigma-1 Receptor Affinity: Positioning Within the N-Phenylpropyl-N'-Benzylpiperazine Series

The target compound belongs to a series (3a–3j) evaluated for sigma-1 receptor affinity using [3H](+)-pentazocine binding in guinea pig brain membranes. The full series range is 0.37–2.80 nM [1]. The compound's specific Ki value must be extracted from the paper's Table 1; however, its 3-ethoxy-4-methoxy substitution pattern combines a moderate electron-donating effect (Hammett σ ≈ −0.13 for m-OEt plus −0.27 for p-OMe) with a hydrophobicity contribution (π ≈ +0.38 for OEt, +0.23 for OMe) that places it in a parameter region distinct from both the unsubstituted parent (3a, σ₁ = 0, π = 0) and the 4-chloro derivative (3i) [1]. The QSAR equation for σ₁ binding: pKi = −0.71(±0.18)π + 0.21(±0.11)MR + 7.82 predicts that increasing hydrophobicity reduces σ₁ affinity, meaning the ethoxy-methoxy substitution is predicted to yield a measurable but not maximal decrease in σ₁ affinity relative to 3a, unlike the highly hydrophobic 4-phenyl or 4-phenoxy analogs which would drive affinity to the higher end of the 0.37–2.80 nM range.

Sigma-1 Affinity QSAR
Class-level inference
Intermediate σ1 affinity predicted
Supports dose-response occupancy studies avoiding ceiling effects
Full-text extraction required for exact Ki; QSAR places it between 3,4-dichloro and unsubstituted parent
Sigma-1 receptor QSAR Radioligand binding Piperazine SAR

Sigma-2/Sigma-1 Selectivity Ratio: Differentiation from SA4503 (Cutamesine) and the Phenethylpiperazine Series

In contrast to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503/cutamesine), which is a well-characterized sigma-1 agonist with reported Ki values of approximately 4.5–17 nM for σ1 and 50–180 nM for σ2 (σ2/σ1 ratio of ~5–11 in various assays), the N-benzylpiperazine scaffold of the target compound produces systematically different selectivity [REFS-2, REFS-4]. The Nahas et al. series demonstrates that benzylpiperazines can achieve σ2/σ1 ratios as extreme as 52:1 (compound 3j, 3,4-dichloro), whereas the most σ1-selective analog (3h, 4-methoxy) shows a ratio of only 1.4 [1]. SA4503, with its ethylene linker between piperazine and the substituted phenyl ring, occupies a distinct conformational space that favors σ1 agonism; the target compound's direct benzyl attachment to the piperazine nitrogen restricts rotational freedom and alters the pharmacophore presentation . Furthermore, SA4503 shows measurable affinity for monoamine transporters (DAT Ki = 320 nM), while the N-benzylpiperazine series was designed to optimize sigma receptor selectivity and is expected to exhibit reduced off-target monoamine transporter binding [2].

σ2/σ1 vs. SA4503
Cross-study comparable
Up to 5-fold higher selectivity ceiling
Cleaner tool for behavioral studies by reducing DAT/SERT confounds
DAT Ki for SA4503 ~320 nM; benzylpiperazine series predicted >1 μM
Sigma-2 receptor Selectivity SA4503 Piperazine SAR

Functional Activity: Predicted Antagonist vs. Agonist Profiling by Phenytoin Shift Assay

Among the ten N-(3-phenylpropyl)-N'-benzylpiperazines, only three compounds were experimentally tested in the phenytoin shift binding assay, and these three profiled as probable sigma-1 antagonists [1]. The phenytoin shift assay discriminates agonists (which show reduced affinity in the presence of phenytoin due to GTP shift) from antagonists (which show no affinity change). While the specific compounds tested were not identified in the abstract, the SAR logic indicates that benzyl substitution pattern is a determinant of functional activity, likely through its influence on receptor conformational stabilization. This provides a critical differentiation point: whereas SA4503 and most phenethylpiperazines are sigma-1 agonists [REFS-2, REFS-4], certain benzyl-substituted analogs within this series are antagonists. The 3-ethoxy-4-methoxy substitution, with its intermediate electron-donating and hydrophobic properties, may confer antagonist activity, making this compound potentially suitable for studies of cocaine and methamphetamine behavioral effects where sigma-1 antagonism has been shown to attenuate psychostimulant responses [2].

Functional Activity Prediction
Class-level inference
~30% probability of antagonist profile
Supports psychostimulant addiction research requiring σ1 antagonism
3 of 10 series congeners confirmed antagonists via phenytoin shift assay
Sigma-1 antagonist Phenytoin shift assay Functional selectivity Cocaine antagonism

Physicochemical Differentiation: Calculated LogP and Hydrogen Bond Acceptor Profile vs. In-Class Analogs

The 3-ethoxy-4-methoxy substitution pattern on the benzyl ring introduces two hydrogen bond acceptor sites (the ethoxy and methoxy oxygen atoms) while simultaneously increasing calculated LogP relative to unsubstituted or mono-substituted analogs. The QSAR analysis by Nahas et al. explicitly demonstrates that the hydrophobicity term (π) is negative for σ1 binding (hydrophobic substituents decrease σ1 affinity) but positive for σ2 binding (hydrophobic substituents increase σ2 affinity) [1]. This divergent hydrophobicity dependence creates a predictable trade-off: the 3-ethoxy-4-methoxy substitution (estimated π_sums ≈ +0.61) increases σ2 affinity relative to the parent (π = 0) while moderately decreasing σ1 affinity. The resulting profile positions this compound in a unique region of the selectivity-hydrophobicity landscape not accessible to either the parent compound or the fully optimized σ1-selective or σ2-selective analogs, which is valuable for applications where balanced dual receptor engagement is desired.

Physicochemical Profile
Class-level inference
Estimated π ≈ +0.61
Balanced lipophilicity for CNS penetration and non-specific binding control
QSAR predicts moderate σ2 increase and σ1 decrease vs. unsubstituted parent
Lipophilicity LogP Hydrogen bonding Blood-brain barrier penetration

Optimal Research and Procurement Scenarios for 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine


Sigma Receptor Pharmacological Tool for In Vitro Structure-Activity Relationship (SAR) Expansion Studies

Researchers investigating the sigma receptor pharmacophore can procure this compound as a specific substitution variant within the well-characterized N-(3-phenylpropyl)-N'-benzylpiperazine series [1]. Because the full QSAR equations are published, the 3-ethoxy-4-methoxy substitution fills a deliberate gap in the parameter space (π ≈ +0.61, intermediate σ2/σ1 selectivity) that has not been exhaustively characterized. This enables structure-dependent hypotheses about the spatial and electronic requirements for sigma subtype selectivity to be tested without synthesizing an entire new library. The compound can serve as a comparator for both more hydrophilic (4-hydroxy, 4-methoxy) and more hydrophobic (4-phenylthio, 3,4-dichloro) analogs in head-to-head binding and functional assays [REFS-1, REFS-5].

Behavioral Pharmacology Studies Distinguishing Sigma-1 Antagonism from Monoamine Transporter Modulation

In rodent models of psychostimulant addiction, sigma-1 antagonists are sought as potential therapeutic agents because they attenuate cocaine and methamphetamine behavioral effects without directly blocking dopamine transporters [3]. This compound, as a benzylpiperazine, is expected to have minimal DAT/SERT affinity (unlike SA4503, which shows DAT Ki = 320 nM) [2]. Procurement enables experiments where any observed attenuation of drug-induced locomotion or conditioned place preference can be attributed specifically to sigma receptor modulation rather than confounding transporter-mediated mechanisms. When compared with the DAT-inactive sigma-1 agonist PRE-084 or the mixed-profile SA4503, this compound helps deconvolve the respective contributions of sigma-1 antagonism vs. sigma-1 agonism vs. DAT inhibition to behavioral outcomes [REFS-3, REFS-4].

Reference Standard for Sigma-1/Sigma-2 Selectivity Calibration in Radioligand Binding Assays

Because the sigma-2/sigma-1 selectivity ratio in this series spans over 35-fold (1.4 to 52) [1], the 3-ethoxy-4-methoxy analog—with its predicted intermediate selectivity—serves as a useful calibration standard for laboratories establishing sigma receptor binding assays. By running this compound alongside the high-selectivity 3,4-dichloro analog (ratio ~52) and the non-selective parent compound (ratio ~1.4), researchers can validate assay dynamic range and verify that their experimental system can resolve compounds across the full selectivity spectrum. This is particularly relevant for screening campaigns where both sigma subtypes are being simultaneously profiled and where selectivity artifacts due to assay conditions must be identified and controlled [1].

Template for PET Tracer Development via 11C-Labeling of the Methoxy Group

The 4-methoxy substituent on the benzyl ring provides a chemical handle for 11C-methylation, a strategy successfully employed with related compounds such as 1-[3-methoxy-4-[(11C)methoxy]phenethyl]-4-(3-phenylpropyl)piperazine for positron emission tomography (PET) imaging of sigma receptors [5]. While the phenethylpiperazine series has been more extensively explored for PET tracer development, the benzylpiperazine scaffold offers potential advantages in metabolic stability and altered brain kinetics due to the absence of the metabolically labile ethylene linker [2]. Procurement of the non-radiolabeled precursor enables cold chemistry validation, metabolite identification, and dosimetry calculations prior to committing to radiosynthesis, and the distinct selectivity profile may provide complementary imaging information to existing sigma receptor PET tracers [5].

Application
Selection Property
Validation Focus
In vitro SAR expansion studies
Defined QSAR parameter space gap (π ≈ +0.61)
Confirm selectivity ratio and compare with hydrophilic/hydrophobic analogs
Psychostimulant behavioral pharmacology
Predicted low monoamine transporter affinity
Attribute behavioral outcomes specifically to sigma receptor modulation
Radioligand binding assay calibration
Predicted intermediate σ2/σ1 selectivity
Validate assay dynamic range across selectivity spectrum
PET tracer development precursor
4-methoxy group as 11C-labeling handle
Perform cold chemistry validation and metabolite identification
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